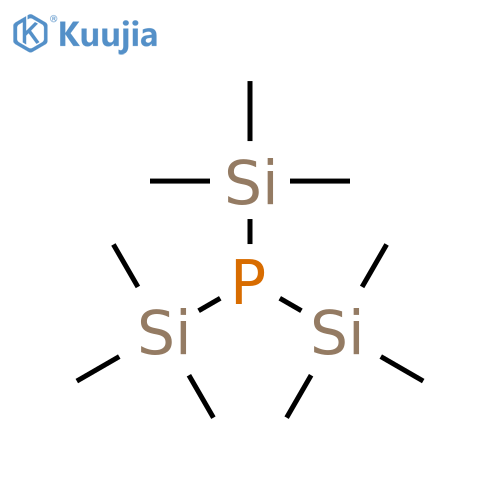Cas no 15573-38-3 (Tris(trimethylsilyl)phosphine)

Tris(trimethylsilyl)phosphine structure
商品名:Tris(trimethylsilyl)phosphine
CAS番号:15573-38-3
MF:C9H27PSi3
メガワット:250.540946245193
MDL:MFCD00015487
CID:87578
PubChem ID:354334074
Tris(trimethylsilyl)phosphine 化学的及び物理的性質
名前と識別子
-
- TRIS(TRIMETHYLSILYL)PHOSPHINE
- [Tris(trimethylsilyl)]phosphine
- Tris(trimethylsilyl)phosphane
- Phosphine, tris(trimethylsilyl)-
- 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)disilaphosphane
- tris(trimethylsilyl)phosphine, 10% in hexane
- NSC117328
- PubChem6456
- tris-(trimethylsilyl)phosphine
- Phosphine,tris(trimethylsilyl)-
- OUMZKMRZMVDEOF-UHFFFAOYSA-N
- Tris(trimethylsilyl)phosphine, 95%
- NSC-1
- NSC 117328
- A809674
- 1-n-Propylisoquinoliniumbromide
- SCHEMBL115446
- T71851
- Tris(trimethylsilyl)phosphine(10% in n-hexane )
- Tris(trimethylsilyl)phosphine (ca. 10% in Hexane)
- Q2454102
- MFCD00015487
- DTXSID70297687
- AKOS015910688
- NSC-117328
- FT-0656939
- T3453
- 15573-38-3
- DTXCID00248824
- Tris(trimethylsilyl)phosphine
-
- MDL: MFCD00015487
- インチ: 1S/C9H27PSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3
- InChIKey: OUMZKMRZMVDEOF-UHFFFAOYSA-N
- ほほえんだ: P([Si](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])([Si](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])[Si](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 250.11600
- どういたいしつりょう: 250.116
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.863 g/mL at 25 °C(lit.)
- ゆうかいてん: 24 °C
- ふってん: 243-244 °C(lit.)
- フラッシュポイント: -18°C
- 屈折率: n20/D 1.502(lit.)
- すいようせい: Insoluble in water.
- PSA: 13.59000
- LogP: 4.97300
- ようかいせい: 未確定
- じょうきあつ: 0.1±0.4 mmHg at 25°C
- かんど: Air & Moisture Sensitive
Tris(trimethylsilyl)phosphine セキュリティ情報
-
記号:



- ヒント:あぶない
- シグナルワード:あぶない
- 危害声明: H225-H304-H315-H319-H335+H336-H361-H372-H401
- 警告文: P201-P202-P210-P233-P240-P241+P242+P243-P260-P264-P270-P271-P273-P280-P301+P310+P331-P302+P352+P332+P313+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P308+P313-P403+P233-P405-P501
- 危険物輸送番号:UN 2845 4.2/PG 1
- WGKドイツ:3
- 危険カテゴリコード: 17-36/37/38
- セキュリティの説明: S16-S26-S27-S28-S36/37/39-S39-S37-S36
-
危険物標識:


- 包装グループ:II
- 包装等級:I
- 包装カテゴリ:I
- TSCA:No
- ちょぞうじょうけん:0-10°C
- セキュリティ用語:4.2
- リスク用語:R17
- 危険レベル:4.2
- 危険レベル:4.2
Tris(trimethylsilyl)phosphine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB119104-1 g |
Tris(trimethylsilyl)phosphine, 98%; . |
15573-38-3 | 98% | 1 g |
€125.00 | 2023-07-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T889456-1g |
[Tris(trimethylsilyl)]phosphine |
15573-38-3 | 10 wt% in hexanes | 1g |
¥1,288.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T889456-5g |
[Tris(trimethylsilyl)]phosphine |
15573-38-3 | 10 wt% in hexanes | 5g |
¥4,288.00 | 2022-09-28 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 30218-1g |
Tris(trimethylsilyl)phosphine |
15573-38-3 | 1g |
¥1850.00 | 2023-03-03 | ||
| abcr | AB143873-50 g |
Tris(trimethylsilyl)phosphine, 10% in hexane; . |
15573-38-3 | 10% | 50 g |
€656.00 | 2023-07-20 | |
| abcr | AB143873-10 g |
Tris(trimethylsilyl)phosphine, 10% in hexane; . |
15573-38-3 | 10% | 10 g |
€206.00 | 2023-07-20 | |
| abcr | AB119104-5 g |
Tris(trimethylsilyl)phosphine, 98%; . |
15573-38-3 | 98% | 5 g |
€440.00 | 2023-07-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CY756-5g |
Tris(trimethylsilyl)phosphine |
15573-38-3 | 10% | 5g |
¥5263.0 | 2022-07-28 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj2496-100mg |
Tris(trimethylsilyl)phosphine |
15573-38-3 | 100mg |
¥0.0 | 2024-07-19 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CY756-1g |
Tris(trimethylsilyl)phosphine |
15573-38-3 | 10% | 1g |
¥1289.0 | 2022-07-28 |
Tris(trimethylsilyl)phosphine 関連文献
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
15573-38-3 (Tris(trimethylsilyl)phosphine) 関連製品
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:15573-38-3)Tris(trimethylsilyl)phosphine

清らかである:99%/99%
はかる:10g/50g
価格 ($):353.0/1143.0